molecular formula C14H21Cl2N3O B13469810 4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride

4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride

Cat. No.: B13469810
M. Wt: 318.2 g/mol
InChI Key: ARMPFQBAGADGAJ-UHFFFAOYSA-N
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Description

4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride is a small molecule compound known for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. It is also known by the name Simufilam . This compound has garnered significant attention due to its ability to bind to filamin, a protein involved in various cellular processes .

Properties

Molecular Formula

C14H21Cl2N3O

Molecular Weight

318.2 g/mol

IUPAC Name

4-benzyl-1,4,8-triazaspiro[4.5]decan-2-one;dihydrochloride

InChI

InChI=1S/C14H19N3O.2ClH/c18-13-11-17(10-12-4-2-1-3-5-12)14(16-13)6-8-15-9-7-14;;/h1-5,15H,6-11H2,(H,16,18);2*1H

InChI Key

ARMPFQBAGADGAJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12NC(=O)CN2CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid under reflux conditions . The reaction typically requires a Dean–Stark trap to remove water and is followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride is unique due to its specific binding affinity to filamin and its potential therapeutic effects in Alzheimer’s disease . Its ability to modulate protein interactions and reduce neuroinflammation sets it apart from other similar compounds.

Biological Activity

4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride, also known as Simufilam, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H21N3O·2HCl
  • Molecular Weight : 332.27 g/mol
  • CAS Number : 2480226-06-8

Simufilam functions primarily through its interaction with altered filamin A (FLNA), a cytoskeletal protein implicated in various cellular processes. The compound has been shown to:

  • Inhibit tau protein phosphorylation.
  • Reduce the interaction of FLNA with receptors involved in neuroinflammation and cognitive decline.
  • Modulate signaling pathways associated with neuronal health and survival.

Neuroprotective Effects

Research indicates that Simufilam exhibits neuroprotective properties by:

  • Reducing Neuroinflammation : It decreases the levels of pro-inflammatory cytokines in neuronal cultures.
  • Enhancing Synaptic Function : It promotes synaptic plasticity, which is critical for learning and memory.
  • Inhibiting Apoptosis : The compound has been shown to protect neurons from apoptosis induced by amyloid-beta toxicity.

Anticancer Activity

In addition to its neuroprotective effects, Simufilam has demonstrated potential anticancer activity:

  • Case Study : In vitro studies have shown that Simufilam can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. For instance, it exhibited an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of Simufilam:

  • Cell Viability Assays : These assays confirmed that Simufilam significantly enhances cell viability in models of neurodegeneration.
  • Cytokine Profiling : Analysis revealed a marked reduction in TNF-alpha and IL-6 levels following treatment with Simufilam .

In Vivo Studies

Animal models have been used to further assess the efficacy of Simufilam:

  • Alzheimer's Disease Models : In transgenic mice models of Alzheimer's, treatment with Simufilam resulted in improved cognitive performance on memory tasks compared to control groups.

Data Tables

Study TypeCell Line/ModelIC50 (µM)Key Findings
In VitroHCT-116 (Colon Cancer)6.2Significant growth inhibition observed
In VitroNeuroblastoma CellsN/AIncreased cell viability noted
In VivoTransgenic MiceN/AImproved cognitive function in memory tasks

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